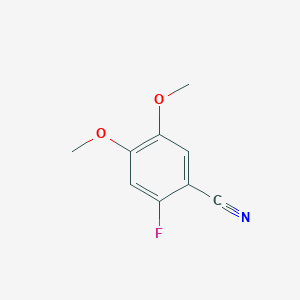

2-Fluoro-4,5-dimethoxybenzonitrile

Description

Properties

IUPAC Name |

2-fluoro-4,5-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKGCLSVCWWARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378963 | |

| Record name | 2-fluoro-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119396-88-2 | |

| Record name | 2-Fluoro-4,5-dimethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119396-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4,5-dimethoxybenzonitrile (CAS: 119396-88-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4,5-dimethoxybenzonitrile is a fluorinated aromatic compound that has garnered significant interest as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a reactive nitrile group, a fluorine atom, and two methoxy groups, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in pharmaceutical research and development. The strategic placement of the fluoro and methoxy substituents on the benzonitrile core influences the molecule's reactivity and imparts desirable physicochemical properties to its derivatives, making it a key intermediate in the development of novel therapeutic agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 119396-88-2 |

| Molecular Formula | C₉H₈FNO₂ |

| Molecular Weight | 181.17 g/mol |

| Appearance | Light yellow to brown crystalline powder |

| Melting Point | 141 - 145 °C[1] |

| Purity | ≥ 98% (GC)[1] |

| Boiling Point | 263.1 °C at 760 mmHg |

| Flash Point | 112.9 °C |

| Solubility | Soluble in organic solvents |

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, its structure suggests that it can be prepared through multi-step synthetic routes starting from simpler aromatic precursors. The introduction of the fluorine, methoxy, and nitrile groups would likely involve standard transformations in organic synthesis, such as electrophilic aromatic substitution and nucleophilic aromatic substitution reactions.

The reactivity of this compound is primarily dictated by its functional groups. The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents to form ketones. The fluorine atom, positioned ortho to the nitrile group, activates the aromatic ring for nucleophilic aromatic substitution (SNAFAr) reactions, allowing for the displacement of the fluorine by various nucleophiles. The two methoxy groups are electron-donating and can influence the regioselectivity of further electrophilic aromatic substitution reactions.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a variety of biologically active compounds, particularly those targeting the central nervous system and for oncological applications.[1] Its structural motifs are found in molecules designed as kinase inhibitors and neuroprotective agents.

Intermediate in the Synthesis of Kinase Inhibitors

The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. This compound can serve as a precursor to substituted anilinoquinazolines, a class of compounds known to inhibit the activity of various protein kinases involved in cancer cell proliferation and survival.

The general synthetic approach involves the conversion of the benzonitrile to an anthranilonitrile derivative, which can then be cyclized to form the quinazoline ring system. The fluorine atom can be displaced by a substituted aniline in a crucial nucleophilic aromatic substitution step to introduce the key pharmacophoric element.

Experimental Workflow: Synthesis of a Quinazoline Kinase Inhibitor Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a 4-anilinoquinazoline intermediate from this compound.

Caption: Generalized synthetic workflow for a quinazoline kinase inhibitor.

Precursor for Neuroprotective Agents

The unique electronic properties conferred by the fluorine and methoxy groups make this compound an attractive starting material for the synthesis of compounds with potential neuroprotective activity. The development of flavone derivatives, which are known for their antioxidant and neuroprotective effects, can be facilitated using this building block.

Logical Relationship: Rationale for Use in Neuroprotective Agent Synthesis

The following diagram outlines the logical considerations for employing this compound in the design of neuroprotective agents.

Caption: Rationale for using the compound in neuroprotective agent synthesis.

Experimental Protocols

While a specific protocol for a reaction starting directly with this compound is not detailed in the searched literature, a general procedure for a key reaction type, nucleophilic aromatic substitution, is provided below. This type of reaction is crucial for the derivatization of this compound in many synthetic routes.

General Protocol for Nucleophilic Aromatic Substitution (SNAr) of an Activated Aryl Fluoride:

-

Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl fluoride (1.0 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP)).

-

Addition of Base: Add a suitable base (1.1 to 2.0 equivalents), such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution.

-

Addition of Nucleophile: Add the desired nucleophile (1.0 to 1.5 equivalents) to the reaction mixture. The nucleophile could be an amine, alcohol, or thiol.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C. The optimal temperature and reaction time will depend on the specific reactants and should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by the addition of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups provides a platform for the development of a wide array of complex molecules, particularly in the field of medicinal chemistry. Its application as an intermediate in the synthesis of kinase inhibitors and potential neuroprotective agents highlights its significance for researchers and drug development professionals. Further exploration of the reactivity and applications of this compound is likely to lead to the discovery of novel therapeutic agents and advanced materials.

References

physical and chemical properties of 2-Fluoro-4,5-dimethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4,5-dimethoxybenzonitrile is a substituted benzonitrile compound with potential applications in medicinal chemistry and materials science. Its structural features, including a fluorine atom, two methoxy groups, and a nitrile functional group, make it an intriguing building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its potential reactivity and analytical characterization. While direct experimental data for some properties and biological activities are limited, this guide consolidates available information and provides context based on related chemical structures.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its handling, storage, and application in a laboratory setting.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Pale yellow to light brown crystalline solid | [1][2][3][4] |

| Melting Point | 141-145 °C | [3][4] |

| Boiling Point | 263.1 °C (Predicted) | |

| Solubility | Soluble in organic solvents | [3] |

| Stability | Stable under recommended storage conditions (room temperature, protected from light and moisture) | [3] |

Table 2: Chemical Identifiers and Molecular Properties

| Identifier/Property | Value | Source(s) |

| CAS Number | 119396-88-2 | [4] |

| Molecular Formula | C₉H₈FNO₂ | [4] |

| Molecular Weight | 181.17 g/mol | [4] |

| Synonyms | 4-Cyano-5-fluoroveratrole | [3] |

| Purity (typical) | ≥98% (by GC) | [3][4] |

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its three key functional groups: the nitrile, the fluoro substituent, and the dimethoxy-substituted benzene ring.

The nitrile group is a versatile functional handle that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems. The reactivity of the nitrile is influenced by the electronic nature of the aromatic ring. The presence of electron-donating methoxy groups may slightly decrease the electrophilicity of the nitrile carbon compared to unsubstituted benzonitrile.

The fluorine atom is a key feature influencing the molecule's properties. It increases lipophilicity and can enhance metabolic stability, which are desirable traits in drug candidates. The carbon-fluorine bond is generally strong, rendering the fluoro group stable under many reaction conditions. However, it can also influence the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions, although the electron-donating methoxy groups would generally disfavor such reactions.

The dimethoxy-substituted benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy groups. However, the positions for substitution are sterically hindered.

Overall, the compound is expected to be stable under standard laboratory conditions. Exposure to strong acids or bases, especially at elevated temperatures, could lead to hydrolysis of the nitrile group.

Experimental Protocols

Proposed Synthesis Workflow

A plausible synthetic route to this compound could involve the cyanation of a suitably substituted aromatic precursor. For instance, a Sandmeyer-type reaction on an appropriate aniline derivative or a nucleophilic aromatic substitution on a precursor with a good leaving group could be envisaged. A more direct approach could be the cyanation of a corresponding aldehyde or the dehydration of an amide. The following diagram illustrates a generalized synthetic workflow.

Purification Protocol (General)

Purification of the crude product would likely involve standard techniques such as recrystallization or column chromatography.

-

Recrystallization: A solvent screen should be performed to identify a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Alcohols (e.g., ethanol, isopropanol) or mixtures including ethyl acetate and a non-polar solvent like hexanes could be good starting points.

-

Column Chromatography: For more challenging purifications, silica gel column chromatography using a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) would be appropriate.

Analytical Methods (General)

The identity and purity of this compound can be confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons and the methoxy groups.

-

¹³C NMR would provide information on the number and types of carbon atoms.

-

¹⁹F NMR would show a singlet corresponding to the single fluorine atom.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the compound and confirm its molecular weight from the mass spectrum of the parent ion.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile and water (with a possible acid modifier like formic acid), would be suitable for determining the purity of the compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information on the biological activity of this compound or its involvement in any specific signaling pathways. Studies on structurally related benzonitriles and their derivatives have shown a wide range of biological activities, including but not limited to, enzyme inhibition and antimicrobial effects.[1][2][5] The presence of the fluoro and dimethoxy substituents on the benzonitrile scaffold suggests that this compound could be a valuable starting point for medicinal chemistry campaigns. However, any potential biological effects would need to be determined through dedicated screening and in vitro/in vivo studies.

Conclusion

This compound is a well-characterized compound in terms of its fundamental physical and chemical properties. Its multifunctional structure presents numerous possibilities for chemical transformations, making it a potentially valuable intermediate in the synthesis of novel compounds for drug discovery and materials science. While detailed experimental protocols for its synthesis and analysis are not widely published, established methods for similar compounds provide a solid foundation for laboratory work. A significant knowledge gap exists regarding its biological activity, and this represents a clear opportunity for future research. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this intriguing molecule.

References

- 1. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. labproinc.com [labproinc.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4,5-dimethoxybenzonitrile from Veratrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for the preparation of 2-Fluoro-4,5-dimethoxybenzonitrile, a valuable intermediate in pharmaceutical and agrochemical research, starting from the readily available veratrole. The synthesis involves a multi-step process encompassing formylation, nitration, reduction, diazotization, fluorination, and conversion of the aldehyde to a nitrile. This document provides a comprehensive overview of the experimental protocols, quantitative data, and logical workflows for each key transformation.

Overview of the Synthetic Pathway

The synthesis of this compound from veratrole is a multi-step process that introduces the required functional groups onto the aromatic ring in a controlled manner. The overall strategy involves the initial formylation of veratrole, followed by a series of transformations to introduce the fluorine atom at the 2-position and convert the aldehyde group into a nitrile.

A plausible and documented synthetic route proceeds through the following key intermediates:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde): Synthesized by the formylation of veratrole.

-

4,5-Dimethoxy-2-nitrobenzaldehyde: Obtained through the nitration of veratraldehyde.

-

2-Amino-4,5-dimethoxybenzaldehyde: Formed by the reduction of the nitro group.

-

2-Fluoro-4,5-dimethoxybenzaldehyde: Synthesized via the Balz-Schiemann reaction of the corresponding diazonium salt.

-

2-Fluoro-4,5-dimethoxybenzaldehyde oxime: An intermediate in the conversion of the aldehyde to the nitrile.

-

This compound: The final product, obtained by the dehydration of the oxime.

The following diagram illustrates the overall synthetic pathway:

Caption: Overall synthesis pathway from veratrole to this compound.

Experimental Protocols and Quantitative Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy comparison.

Step 1: Formylation of Veratrole to 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

The introduction of a formyl group onto the veratrole ring can be achieved via the Vilsmeier-Haack reaction.

Experimental Protocol:

A solution of veratrole in a suitable solvent, such as dichloromethane, is treated with a Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction is typically carried out at low temperatures and then allowed to warm to room temperature. The reaction is quenched by the addition of an aqueous solution of a base, such as sodium acetate, followed by extraction and purification of the product.

| Reagent/Parameter | Molar Ratio (to Veratrole) | Conditions | Yield (%) |

| Veratrole | 1.0 | - | - |

| POCl₃ | 1.1 - 1.5 | 0 °C to rt | 85-95 |

| DMF | 1.1 - 1.5 | Dichloromethane | - |

| Sodium Acetate | Excess | Work-up | - |

Workflow for Vilsmeier-Haack Formylation:

Caption: Experimental workflow for the Vilsmeier-Haack formylation of veratrole.

Step 2: Nitration of 3,4-Dimethoxybenzaldehyde

The nitration of veratraldehyde introduces a nitro group at the 2-position, ortho to one of the methoxy groups.

Experimental Protocol:

3,4-Dimethoxybenzaldehyde is dissolved in a suitable solvent, such as acetic acid or sulfuric acid, and treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at low temperatures. The reaction mixture is then carefully poured onto ice, and the precipitated product is collected by filtration and purified.

| Reagent/Parameter | Molar Ratio (to Veratraldehyde) | Conditions | Yield (%) |

| 3,4-Dimethoxybenzaldehyde | 1.0 | - | - |

| Nitric Acid | 1.1 - 1.5 | 0-10 °C | 65-85 |

| Sulfuric Acid | Catalytic to solvent | Acetic Acid | - |

Step 3: Reduction of 4,5-Dimethoxy-2-nitrobenzaldehyde

The nitro group is reduced to an amino group to prepare for the subsequent diazotization reaction.

Experimental Protocol:

The nitro compound is reduced using a variety of reducing agents. A common method involves the use of a metal, such as iron or tin, in the presence of an acid, like hydrochloric acid. The reaction is typically carried out at elevated temperatures. After the reaction is complete, the mixture is basified to precipitate the product, which is then extracted and purified.

| Reagent/Parameter | Molar Ratio (to Nitro compound) | Conditions | Yield (%) |

| 4,5-Dimethoxy-2-nitrobenzaldehyde | 1.0 | - | - |

| Iron powder | 3.0 - 5.0 | Reflux | 80-90 |

| Hydrochloric Acid | Catalytic | Ethanol/Water | - |

Step 4: Diazotization and Fluorination (Balz-Schiemann Reaction)

The amino group is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to introduce the fluorine atom.

Experimental Protocol:

The amino compound is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄), and diazotized at low temperature with an aqueous solution of sodium nitrite. The resulting diazonium tetrafluoroborate salt is then isolated and thermally decomposed to yield the fluoro-substituted product.

| Reagent/Parameter | Molar Ratio (to Amino compound) | Conditions | Yield (%) |

| 2-Amino-4,5-dimethoxybenzaldehyde | 1.0 | - | - |

| Sodium Nitrite | 1.1 | 0-5 °C | 50-70 |

| Tetrafluoroboric Acid | 2.0 - 3.0 | 0-5 °C, then heat | - |

Step 5 & 6: Conversion of 2-Fluoro-4,5-dimethoxybenzaldehyde to this compound

This two-step, one-pot conversion involves the formation of an oxime intermediate, which is then dehydrated to the nitrile.

Experimental Protocol:

2-Fluoro-4,5-dimethoxybenzaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base like sodium acetate or pyridine, to form the corresponding oxime. The crude oxime is then dehydrated without isolation using a dehydrating agent such as acetic anhydride, thionyl chloride, or a catalytic amount of a strong acid. The final product is isolated by extraction and purified by crystallization or chromatography.

| Reagent/Parameter | Molar Ratio (to Aldehyde) | Conditions | Yield (%) |

| 2-Fluoro-4,5-dimethoxybenzaldehyde | 1.0 | - | - |

| Hydroxylamine Hydrochloride | 1.1 - 1.5 | rt to reflux | 80-95 |

| Base (e.g., Sodium Acetate) | 1.1 - 1.5 | Ethanol/Water | - |

| Dehydrating Agent (e.g., Acetic Anhydride) | 2.0 - 3.0 | Reflux | - |

Workflow for Aldehyde to Nitrile Conversion:

Caption: Experimental workflow for the one-pot conversion of the aldehyde to the nitrile.

Conclusion

The synthesis of this compound from veratrole is a challenging but feasible multi-step process. The key steps involve the strategic introduction of functional groups onto the aromatic ring. While the individual reactions are generally well-established in organic chemistry, the overall yield and purity of the final product will depend on the careful optimization of each step. This guide provides a solid foundation for researchers and drug development professionals to undertake the synthesis of this important intermediate. Further optimization of reaction conditions and purification techniques may be necessary to achieve the desired scale and purity for specific applications.

A Guide to the Spectral Analysis of 2-Fluoro-4,5-dimethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for the compound 2-Fluoro-4,5-dimethoxybenzonitrile. Due to the limited availability of public spectral data for this specific molecule, this document outlines the theoretical values and standard methodologies used for its characterization. This information is intended to guide researchers in the analysis and confirmation of the structure of this compound.

Chemical Structure and Properties

This compound is a substituted aromatic compound with the following key characteristics:

Predicted Spectral Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis based on the structure of this compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.3 | d | 1H | ~8.0 | H-6 |

| ~6.8 | d | 1H | ~12.0 | H-3 |

| ~3.95 | s | 3H | - | OCH₃ |

| ~3.90 | s | 3H | - | OCH₃ |

Note: The chemical shifts and coupling constants are estimations and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~155 (d, J ≈ 250 Hz) | C-2 |

| ~150 | C-5 |

| ~145 | C-4 |

| ~118 (d, J ≈ 20 Hz) | C-6 |

| ~117 | CN |

| ~105 (d, J ≈ 25 Hz) | C-3 |

| ~100 (d, J ≈ 5 Hz) | C-1 |

| ~56.5 | OCH₃ |

| ~56.0 | OCH₃ |

Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant (¹JCF). Other nearby carbons will also exhibit smaller C-F couplings.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~2230 | C≡N (Nitrile) |

| ~1610, 1520, 1480 | C=C (Aromatic) |

| ~1280-1200 | C-O (Aryl ether) |

| ~1100-1000 | C-F |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 181 | [M]⁺ (Molecular ion) |

| 166 | [M - CH₃]⁺ |

| 138 | [M - CH₃ - CO]⁺ or [M - CH₃ - HCN]⁺ |

Experimental Protocols

Standard protocols for obtaining the spectral data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 or 500 MHz spectrometer. ¹H NMR spectra are typically recorded with 16-32 scans, while ¹³C NMR spectra may require several hundred to thousands of scans for adequate signal-to-noise. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. For high-resolution mass spectrometry (HRMS), an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is used to determine the exact mass of the molecular ion, confirming the elemental composition.

Visualization of Analytical Workflow and Fragmentation

Conclusion

While publicly accessible spectral data for this compound is scarce, the expected NMR, IR, and MS data can be reliably predicted based on its chemical structure. The experimental protocols outlined provide a standard approach for obtaining this data. For researchers working with this compound, it is recommended to acquire a certificate of analysis from the supplier or perform these analytical techniques to confirm the identity and purity of the material. The presented information serves as a valuable baseline for the structural elucidation and characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-4,5-dimethoxybenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4,5-dimethoxybenzonitrile. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document offers a predictive analysis based on its molecular structure, along with detailed experimental protocols for determining its solubility in various organic solvents.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The structure of this compound—comprising a benzene ring, a nitrile group, two methoxy groups, and a fluorine atom—suggests a molecule of intermediate polarity. The aromatic ring contributes non-polar character, while the nitrile, methoxy, and fluoro functional groups introduce polarity through dipole-dipole interactions. The nitrile and methoxy groups can also act as hydrogen bond acceptors.

Based on these structural features, a predicted qualitative solubility profile in common organic solvents is presented below.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low | The significant polarity from the nitrile, methoxy, and fluoro groups will likely limit solubility in highly non-polar solvents. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the compound, leading to good solvation. Solvents like DMF and DMSO are highly polar and are expected to be excellent solvents. |

| Polar Protic | Methanol, Ethanol | Moderate | The compound can accept hydrogen bonds from these solvents via its nitrile and methoxy groups, which should facilitate solubility. However, the overall non-polar character of the benzene ring may prevent very high solubility. |

| Water | Low | Despite the presence of polar groups, the molecule's significant non-polar surface area from the aromatic ring is expected to make it sparingly soluble in water. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard laboratory method for determining the solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer at the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). This ensures that the dissolution process has reached equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a filter.

-

Immediately transfer the collected aliquot into a pre-weighed volumetric flask.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

-

Once the solvent is completely removed, weigh the flask containing the dried solute.

-

The mass of the dissolved solid can be calculated by subtracting the initial weight of the flask.

-

Solubility can then be expressed in terms of g/L or mol/L.

-

-

Spectroscopic/Chromatographic Method (e.g., HPLC):

-

Dilute the collected aliquot with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a suitable analytical technique (e.g., HPLC with UV detection).

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as a concentration (e.g., in mg/mL, g/L, or mol/L) at the specified temperature.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

The Pivotal Role of 2-Fluoro-4,5-dimethoxybenzonitrile in the Synthesis of Psychoactive Phenethylamines: A Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4,5-dimethoxybenzonitrile is a key chemical intermediate primarily utilized in the synthesis of a class of psychoactive compounds known as phenethylamines, which are analogues of hallucinogenic amphetamines. While the nitrile compound itself is not biologically active in the traditional sense, its significance lies in its role as a precursor to potent serotonin 5-HT2A receptor agonists. This technical guide elucidates the mechanistic pathway of the derivatives synthesized from this compound, provides a detailed experimental protocol for its conversion to the corresponding benzylamine, and presents quantitative data for related psychoactive compounds.

Introduction

This compound is a substituted benzonitrile that serves as a versatile building block in organic synthesis. Its primary application in the context of biological systems is as a starting material for the creation of potent and selective ligands for neurotransmitter receptors. Specifically, it is a crucial precursor for the synthesis of 2-fluoro-4,5-dimethoxybenzylamine, a core structure in a family of psychoactive phenethylamines. The biological activity of these derivatives is predominantly mediated through their interaction with the serotonin 5-HT2A receptor, a key player in the modulation of mood, perception, and cognition.

Synthesis of 2-Fluoro-4,5-dimethoxybenzylamine

The conversion of this compound to 2-fluoro-4,5-dimethoxybenzylamine is a critical step in the synthesis of its psychoactive derivatives. This transformation is typically achieved through the reduction of the nitrile functional group.

Experimental Protocol: Reduction of this compound using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes a general method for the reduction of a benzonitrile to a benzylamine using LiAlH₄.

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Distilled water

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ (typically 1.5 to 2 molar equivalents relative to the nitrile) in anhydrous THF is prepared. The flask is cooled in an ice bath.

-

Addition of Nitrile: A solution of this compound in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water, while cooling the flask in an ice bath. This procedure, known as the Fieser workup, is crucial for safely decomposing the excess LiAlH₄ and forming a granular precipitate of aluminum salts.

-

Workup: The resulting slurry is filtered, and the filter cake is washed with THF or another suitable organic solvent. The filtrate is collected, and the organic layer is separated.

-

Extraction and Drying: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, and filtered.

-

Solvent Removal: The solvent is removed under reduced pressure to yield the crude 2-fluoro-4,5-dimethoxybenzylamine.

-

Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Mechanism of Action of 2-Fluoro-4,5-dimethoxybenzylamine Derivatives

The psychoactive effects of phenethylamines derived from 2-fluoro-4,5-dimethoxybenzylamine are primarily mediated by their agonist activity at the serotonin 5-HT2A receptor.

5-HT2A Receptor Binding and Activation

These compounds act as agonists at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Binding of the ligand to the receptor induces a conformational change, leading to the activation of the associated Gq/G11 protein.

Downstream Signaling Pathway

Activation of the Gq/G11 protein initiates a signaling cascade:

-

Phospholipase C (PLC) Activation: The activated α-subunit of the Gq/G11 protein stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C (PKC).

-

Cellular Response: Activated PKC phosphorylates a variety of intracellular proteins, leading to a cascade of cellular responses that are believed to underlie the perceptual and cognitive effects of these compounds.

Quantitative Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of various psychoactive phenethylamine derivatives at human serotonin receptors. This data is compiled from various scientific publications and is intended for comparative purposes. The derivatives of this compound are expected to have similar receptor interaction profiles.

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A EC50 (nM) |

| 2C-B | 4.8 | 13 | 1600 | 8.1 |

| 2C-I | 3.1 | 11 | 2200 | 14 |

| 2C-E | 5.3 | 15 | 2100 | 13 |

| DOI | 0.69 | 2.4 | 120 | 1.1 |

Data is illustrative and sourced from publicly available research. Actual values may vary depending on the experimental conditions.

Visualizations

Synthesis Workflow

5-HT2A Receptor Signaling Pathway

Conclusion

This compound is a compound of significant interest not for its direct biological effects, but for its utility as a precursor in the synthesis of potent psychoactive phenethylamines. The derivatives of this compound primarily exert their effects through agonism at the 5-HT2A receptor, initiating a well-characterized intracellular signaling cascade. Understanding the synthesis and mechanism of action of these derivatives is crucial for researchers in the fields of medicinal chemistry, pharmacology, and neuroscience who are investigating the therapeutic potential and risks associated with this class of compounds. The provided experimental protocol and mechanistic overview serve as a valuable resource for professionals in drug development and related scientific disciplines.

A Technical Review of 2-Fluoro-4,5-dimethoxybenzonitrile and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2-Fluoro-4,5-dimethoxybenzonitrile and its structurally related analogs. The document details the synthesis of this important chemical scaffold, its incorporation into biologically active molecules, and the structure-activity relationships that govern their function. This review is designed to serve as a resource for professionals in medicinal chemistry and drug development by summarizing quantitative data, providing detailed experimental protocols, and illustrating key concepts with structured diagrams.

Introduction: A Versatile Scaffold for Medicinal Chemistry

This compound is a substituted aromatic compound that serves as a valuable intermediate or building block in the synthesis of complex organic molecules.[1] Its structure is characterized by three key functional groups: a nitrile (-C≡N), a fluorine atom, and two methoxy (-OCH₃) groups. This specific arrangement of functionalities makes it a versatile precursor in drug discovery for several reasons:

-

Nitrile Group: A versatile synthetic handle that can be converted into other functional groups such as amines, carboxylic acids, or tetrazoles, which are common in pharmacologically active agents.[2]

-

Fluorine Atom: The strategic incorporation of fluorine is a common tactic in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby favorably modulating a drug candidate's pharmacokinetic properties.[2][3]

-

Dimethoxy Groups: The electron-donating methoxy groups influence the electronic properties of the aromatic ring and can participate in hydrogen bonding with biological targets. The 4,5-dimethoxy substitution pattern is found in numerous biologically active compounds.[4]

While this compound itself is primarily used as a synthetic intermediate, its core structure is present in a wide range of analogs designed to modulate critical biological targets, most notably protein kinases and G protein-coupled receptors (GPCRs).

Synthesis of the Fluorinated Dimethoxybenzene Core

The synthesis of fluorinated dimethoxybenzene derivatives often involves electrophilic aromatic substitution on a dimethoxybenzene precursor. The directing effects of the methoxy groups and the reaction conditions are critical for achieving the desired regioselectivity. A representative protocol for the nitration of a closely related precursor, 2-fluoro-1,4-dimethoxybenzene, is detailed below.

Experimental Protocol: Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene[5]

This protocol demonstrates the regioselective nitration of a fluorinated dimethoxybenzene ring system.

-

Preparation: A stirred solution of nitric acid (HNO₃, 64–66%, 143 mL) is cooled to 0 °C in an ice bath.

-

Addition of Starting Material: 2-Fluoro-1,4-dimethoxybenzene (16.00 g, 0.10 mol) is added slowly to the cooled nitric acid solution. The temperature is maintained at 0 °C during the addition.

-

Reaction: The solution is stirred for 10 minutes at 0 °C after the addition is complete.

-

Quenching: The reaction mixture is poured onto 600 mL of ice water and stirred for an additional 30 minutes.

-

Isolation: The resulting precipitate is collected by filtration, washed with water, and dried to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene as a solid. The reported yield for this reaction is 90%.

Caption: Workflow for the synthesis of a fluorinated dimethoxynitrobenzene.

Biological Activities of Key Analogs

Analogs derived from the this compound scaffold have been investigated for a range of biological activities, demonstrating significant potential as selective modulators of important disease targets.

Protein Kinase Inhibition

Dysregulation of protein kinase activity is a hallmark of many cancers, making them a major target for drug development.[5] The fluorinated benzonitrile scaffold has been successfully incorporated into potent and selective kinase inhibitors.

Analogs of imidazo[4,5-b]pyridines and pyrrolo[2,1-f][1][6][7]triazines featuring fluoro-substituted phenyl rings have demonstrated potent inhibition of kinases such as Aurora kinases, FLT3, and AAK1.[8][9] The position of the fluorine atom on the phenyl ring is often critical for achieving high potency and selectivity, as well as for modulating properties like metabolic stability and off-target effects (e.g., hERG inhibition).[9]

Table 1: Biological Activity of Fluoro-Substituted Kinase Inhibitor Analogs

| Compound Class | Analog Substitution | Target Kinase | Potency (IC₅₀, nM) | hERG Inhibition (IC₅₀, µM) | Human Liver Microsome Stability (% Metabolized in 30 min) | Reference |

|---|---|---|---|---|---|---|

| Imidazo[4,5-b]pyridine | o-Fluoro | Aurora-A | - | 3.20 | 68% | [9] |

| Imidazo[4,5-b]pyridine | m-Fluoro | Aurora-A | - | >10 | - | [9] |

| Pyrrolo[2,1-f][1][6][7]triazine | p-Fluoro | AAK1 | 105 (± 14) | - | - | [8] |

| Pyrrolo[2,1-f][1][6][7]triazine | m-Fluoro | AAK1 | 21 (± 3.1) | - | - | [8] |

| Pyrrolo[2,1-f][1][6][7]triazine | o-Fluoro | AAK1 | 2100 (± 140) | - | - |[8] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This is a representative protocol for determining the potency of a test compound against a target kinase.

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound in a suitable buffer (e.g., 10% DMSO).

-

Prepare a solution containing the target kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer (ligand).

-

-

Assay Execution (384-well plate):

-

Add 5 µL of the test compound dilutions to the appropriate wells.

-

Add 5 µL of the kinase/antibody solution to all wells.

-

Add 5 µL of the tracer solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Measure emission signals for both the europium donor (615 nm) and the tracer acceptor (665 nm).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the test compound concentration and fit the data using a 4-parameter logistic model to determine the IC₅₀ value.

-

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

G Protein-Coupled Receptor (GPCR) Modulation

GPCRs are the largest family of cell surface receptors and are the targets of a significant percentage of all approved drugs.[10] Analogs containing the 2-fluoro-4-methoxyphenyl moiety have been developed as potent and selective ligands for GPCRs, such as the metabotropic glutamate receptor 2 (mGluR2), which is a target for neuropsychiatric disorders.[11][12] For these molecules, properties like lipophilicity (measured as LogD) and metabolic stability are critical for ensuring brain permeability and an appropriate duration of action.[12]

Table 2: Properties of a 2-Fluoro-4-methoxyphenyl-based mGluR2 Ligand

| Compound ID | Target | Type | LogD₇.₄ | Rat Plasma Stability (% remaining at 60 min) | Rat Liver Microsome Stability (% remaining at 60 min) | Reference |

|---|

| 13 | mGluR2 | Negative Allosteric Modulator | 2.94 | 94.5% | 47.8% |[12] |

Experimental Protocol: Radioligand Displacement Assay

This protocol is used to determine the binding affinity of a test compound for a target receptor.

-

Materials: Cell membranes prepared from cells overexpressing the target GPCR, a specific radioligand (e.g., ³H-labeled), unlabeled test compound, and assay buffer.

-

Assay Setup:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and the test compound dilutions.

-

Include wells for "total binding" (radioligand + membranes, no test compound) and "non-specific binding" (radioligand + membranes + a high concentration of an unlabeled known ligand).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 90 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Detection: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G protein-coupled receptors: structure- and function-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4,5-dimethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4,5-dimethoxybenzonitrile is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring a fluorine atom and two methoxy groups on a benzonitrile framework, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the plausible synthetic routes for this compound, including detailed experimental protocols, quantitative data from analogous reactions, and a historical perspective on the likely chemical transformations employed for its preparation.

Introduction: Discovery and Significance

While the specific historical details of the initial discovery of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of fluorinated aromatic compounds in medicinal and agricultural chemistry. The introduction of fluorine into organic molecules can significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[3] The presence of the dimethoxy and nitrile functionalities further adds to its synthetic versatility.[3]

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its structural motifs are found in compounds being investigated for a range of therapeutic areas.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈FNO₂ |

| Molecular Weight | 181.17 g/mol |

| CAS Number | 119396-88-2 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 143-145 °C |

| Purity (typical) | ≥98% |

Plausible Synthetic Pathways and History

The synthesis of this compound likely leverages well-established reactions in aromatic chemistry. Given the substitution pattern, a multi-step synthesis starting from a readily available substituted benzene derivative is the most probable approach. The historical development of such syntheses would have relied on classical named reactions for the introduction of the key functional groups.

A highly plausible and historically relevant approach involves the diazotization of an appropriately substituted aniline followed by a Sandmeyer or Balz-Schiemann reaction to introduce the fluorine atom. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a versatile method for the conversion of aryl diazonium salts into aryl halides.[4][5] The Balz-Schiemann reaction is a related process specifically for the synthesis of aryl fluorides from diazonium tetrafluoroborates.[5]

Below is a proposed synthetic workflow, likely representative of the methods used for the preparation of this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous transformations and represent a viable route to this compound.

Step 1: Diazotization of 3,4-Dimethoxyaniline

This procedure outlines the formation of the diazonium salt, a critical intermediate.

Materials:

-

3,4-Dimethoxyaniline

-

Tetrafluoroboric acid (HBF₄), 48% aqueous solution

-

Sodium nitrite (NaNO₂)

-

Water, deionized

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3,4-dimethoxyaniline (1.0 eq) in a 48% aqueous solution of tetrafluoroboric acid (2.5 eq) at room temperature.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The formation of a precipitate, the diazonium tetrafluoroborate salt, should be observed.

-

Collect the precipitate by vacuum filtration and wash it with cold diethyl ether.

Step 2: Fluorination via Balz-Schiemann Reaction

This step introduces the fluorine atom onto the aromatic ring.

Materials:

-

4,5-Dimethoxybenzenediazonium tetrafluoroborate

-

Sand (optional, as a heat transfer medium)

Procedure:

-

Carefully dry the isolated diazonium salt under vacuum.

-

In a flask equipped with a condenser, gently heat the dry diazonium salt. The salt can be mixed with sand for better heat control.

-

The salt will decompose to yield the crude 2-fluoro-4,5-dimethoxybenzene as a liquid, with the evolution of nitrogen gas and boron trifluoride.

-

The crude product can be purified by steam distillation followed by extraction with a suitable organic solvent (e.g., diethyl ether) and subsequent distillation.

Step 3: Bromination of 2-Fluoro-4,5-dimethoxybenzene

This step installs a bromine atom, which will be subsequently replaced by a nitrile group.

Materials:

-

2-Fluoro-4,5-dimethoxybenzene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

Procedure:

-

Dissolve 2-fluoro-4,5-dimethoxybenzene (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add N-Bromosuccinimide (1.05 eq) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 4: Cyanation to Yield this compound

The final step involves the introduction of the nitrile group.

Materials:

-

1-Bromo-2-fluoro-4,5-dimethoxybenzene

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, combine 1-bromo-2-fluoro-4,5-dimethoxybenzene (1.0 eq) and copper(I) cyanide (1.2 eq) in DMF.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography.

Quantitative Data and Yields

Precise yield data for the synthesis of this compound is not widely published. However, based on analogous reactions reported in the literature, the following table provides expected yield ranges for each step.

Table 2: Expected Yields for the Synthesis of this compound

| Step | Reaction | Starting Material | Key Reagents | Expected Yield (%) |

| 1 & 2 | Diazotization & Fluorination | 3,4-Dimethoxyaniline | NaNO₂, HBF₄ | 50-70 |

| 3 | Bromination | 2-Fluoro-4,5-dimethoxybenzene | NBS | 70-90 |

| 4 | Cyanation | 1-Bromo-2-fluoro-4,5-dimethoxybenzene | CuCN | 60-80 |

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression of functional group interconversions, a common strategy in organic synthesis.

References

Uncharted Territory: The Biological Activity of 2-Fluoro-4,5-dimethoxybenzonitrile Remains Undisclosed

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activities of 2-Fluoro-4,5-dimethoxybenzonitrile. While widely cited as a key intermediate in the synthesis of pharmacologically active compounds, direct studies on its own biological effects are not publicly available. This lack of data precludes the creation of an in-depth technical guide detailing its specific bioactivities, experimental protocols, and associated signaling pathways.

This compound, a fluorinated aromatic nitrile, is a commercially available compound primarily utilized by medicinal and agricultural chemists as a building block for more complex molecules. Its chemical structure, featuring a fluorine atom and two methoxy groups on a benzonitrile scaffold, suggests the potential for diverse biological interactions. The presence of the fluorine atom can enhance metabolic stability and binding affinity of a molecule to its target, while the dimethoxy-substituted phenyl ring is a common feature in many biologically active natural products and synthetic drugs.

Despite its role as a precursor to potential therapeutics, research into the intrinsic biological profile of this compound has not been a focus of published studies. Searches of prominent scientific databases have yielded no reports of its evaluation in anticancer, neuroprotective, antiviral, or other biological assays. Consequently, there is no quantitative data, such as IC50 or EC50 values, to summarize in tabular form. Furthermore, the absence of primary research means there are no established experimental protocols for assessing its activity, nor any identified signaling pathways that it may modulate.

The Potential Inferred from Related Compounds

While direct evidence is absent, the potential biological activities of this compound can be hypothesized based on the known activities of structurally similar compounds. Benzonitrile derivatives are a well-established class of compounds with a broad spectrum of pharmacological properties, including but not limited to:

-

Anticancer Activity: Many substituted benzonitriles have been investigated as potential anticancer agents, targeting various mechanisms such as tubulin polymerization, kinase inhibition, and apoptosis induction.

-

Neurological Activity: The benzonitrile moiety is present in several centrally acting drugs, suggesting that derivatives could interact with neurotransmitter receptors or enzymes in the brain.

-

Antiviral Activity: Certain benzonitrile-containing molecules have demonstrated efficacy against a range of viruses by inhibiting viral entry or replication.

The inclusion of fluorine and methoxy groups in this compound could further potentiate or modify these activities. However, without direct experimental evidence, any discussion of its biological effects remains purely speculative.

A Call for Future Research

The current void in the scientific literature regarding the biological activities of this compound presents an opportunity for future research. A systematic investigation of this compound could uncover novel pharmacological properties and potentially lead to the development of new therapeutic agents. A logical starting point for such an investigation would be a broad-based phenotypic screening campaign across a variety of cell-based assays representing different disease areas.

A proposed workflow for such an investigation is outlined below:

Figure 1. A generalized workflow for the initial biological evaluation of this compound.

Methodological & Application

Synthesis of 2-Fluoro-4,5-dimethoxybenzonitrile: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Fluoro-4,5-dimethoxybenzonitrile, a valuable intermediate in the development of pharmaceutical compounds. The described methodology follows a two-step synthetic route, commencing with the formylation of 1,2-dimethoxy-4-fluorobenzene via a Vilsmeier-Haack reaction, followed by the conversion of the resulting aldehyde to the target nitrile.

Experimental Protocols

This synthesis is performed in two main stages: the synthesis of the intermediate 2-Fluoro-4,5-dimethoxybenzaldehyde, and its subsequent conversion to this compound.

Step 1: Synthesis of 2-Fluoro-4,5-dimethoxybenzaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings. In this step, 1,2-dimethoxy-4-fluorobenzene is reacted with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Materials and Reagents:

-

1,2-dimethoxy-4-fluorobenzene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Ice

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Vilsmeier Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1,2-dimethoxy-4-fluorobenzene (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-45 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice. Add a saturated solution of sodium acetate to neutralize the mixture. Stir vigorously for 1 hour.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Fluoro-4,5-dimethoxybenzaldehyde. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound from 2-Fluoro-4,5-dimethoxybenzaldehyde

This one-pot conversion involves the formation of an aldoxime intermediate from the aldehyde and hydroxylamine hydrochloride, followed by in-situ dehydration to the nitrile.

Materials and Reagents:

-

2-Fluoro-4,5-dimethoxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Iron(III) trifluoromethanesulfonate (Fe(OTf)₃) (catalyst)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Fluoro-4,5-dimethoxybenzaldehyde (1.0 eq.) in toluene.

-

Oxime Formation and Dehydration: Add hydroxylamine hydrochloride (1.1 eq.) and sodium carbonate (1.1 eq.) to the solution. Then, add a catalytic amount of Iron(III) trifluoromethanesulfonate (0.1 eq.).

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 12-24 hours. Monitor the progress of the reaction by TLC until the starting aldehyde and intermediate oxime are consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any inorganic salts.

-

Extraction and Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are estimates based on similar reactions and may vary.

| Step | Reactant | Molar Ratio | Key Reagents | Solvent | Temperature | Time | Estimated Yield | Purity |

| 1 | 1,2-dimethoxy-4-fluorobenzene | 1.0 | POCl₃ (1.2 eq.), DMF (3.0 eq.) | DCM | 0 °C to 45 °C | 2-4 h | 75-85% | >95% (after purification) |

| 2 | 2-Fluoro-4,5-dimethoxybenzaldehyde | 1.0 | NH₂OH·HCl (1.1 eq.), Fe(OTf)₃ (0.1 eq.) | Toluene | Reflux | 12-24 h | 80-90% | >98% (after purification) |

Mandatory Visualization

The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

2-Fluoro-4,5-dimethoxybenzonitrile: A Versatile Building Block for Novel Pharmaceuticals Targeting Neurological Disorders

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-4,5-dimethoxybenzonitrile is a highly functionalized aromatic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its unique substitution pattern, featuring a fluorine atom, two methoxy groups, and a nitrile moiety, provides a versatile scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. The electron-withdrawing nature of the fluorine atom and the nitrile group, combined with the electron-donating methoxy groups, influences the molecule's reactivity and physicochemical properties, making it an attractive starting material for medicinal chemists.[1] This document provides detailed application notes and protocols for the use of this compound as a building block in the synthesis of a representative pharmaceutical candidate, a conceptual negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2), a promising target for the treatment of neurological and psychiatric disorders.

Key Applications in Drug Discovery

The structural features of this compound make it a valuable precursor for compounds with a range of pharmacological activities:

-

Neurological Disorders: The core structure is particularly suited for the synthesis of molecules targeting receptors in the central nervous system, such as dopamine and glutamate receptors.[1]

-

Agrochemicals: This building block is also utilized in the development of novel pesticides and herbicides.[1]

-

Material Science: The presence of fluorine can impart desirable properties to advanced materials.[1]

The nitrile group is a versatile functional handle that can be readily converted into other functionalities such as amines, carboxylic acids, or tetrazoles, allowing for diverse synthetic modifications.

Synthesis of a Conceptual mGluR2 Negative Allosteric Modulator

This section details a representative synthetic protocol for the preparation of a conceptual mGluR2 negative allosteric modulator, illustrating the utility of this compound.

Experimental Protocol: Synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid

A crucial first step is the hydrolysis of the nitrile to a carboxylic acid.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.5 eq).

-

Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-Fluoro-4,5-dimethoxybenzoic acid.

Quantitative Data:

| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |

| 2-Fluoro-4,5-dimethoxybenzoic acid | This compound | NaOH, HCl | Ethanol | 16 | 85-95 | >98% |

Experimental Protocol: Amide Coupling to a Piperidine Moiety

The resulting carboxylic acid can be coupled with a suitable amine, a common step in the synthesis of many pharmaceuticals.

Materials:

-

2-Fluoro-4,5-dimethoxybenzoic acid

-

4-Aminopiperidine derivative (e.g., 1-Boc-4-aminopiperidine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 2-Fluoro-4,5-dimethoxybenzoic acid (1.0 eq) in DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add the 4-aminopiperidine derivative (1.0 eq) and continue stirring at room temperature for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Product | Starting Materials | Coupling Reagent | Base | Solvent | Yield (%) | Purity (HPLC) |

| N-(piperidin-4-yl)-2-fluoro-4,5-dimethoxybenzamide derivative (Conceptual) | 2-Fluoro-4,5-dimethoxybenzoic acid, 4-Aminopiperidine derivative | HATU | DIPEA | DMF | 70-85 | >99% |

Biological Activity and Signaling Pathway

While specific biological data for a drug directly synthesized from this compound is not publicly available, we can infer the potential biological context from closely related structures. For instance, a similar compound acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).

Biological Target: Metabotropic Glutamate Receptor 2 (mGluR2)

mGluR2 is a G-protein coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission. As a presynaptic autoreceptor, its activation leads to an inhibition of glutamate release.

Mechanism of Action: Negative Allosteric Modulation